molecular formula C24H31N3O B5639818 (3R*,4S*)-1-[(1-benzylpiperidin-4-yl)acetyl]-4-phenylpyrrolidin-3-amine

(3R*,4S*)-1-[(1-benzylpiperidin-4-yl)acetyl]-4-phenylpyrrolidin-3-amine

Cat. No. B5639818
M. Wt: 377.5 g/mol
InChI Key: ADPWWFOAIIHGFP-PKTZIBPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2-phenylpyrrolidine and 2-phenylpiperidine, often involves reductive amination of dicarbonyl compounds or cyclic sulfonamides, providing insights into potential synthetic pathways for our target compound. Reductive amination using (S)-valine methyl ester and sodium cyanoborohydride has been demonstrated to afford N-substituted (S)-2-phenylpyrrolidine with high diastereomeric excess (Manescalchi, Nardi, & Savoia, 1994). Moreover, the double reduction of cyclic sulfonamides has been employed for synthesizing related structures, indicating a possible method for generating our target molecule (Evans, 2007).

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been explored through various analytical techniques. For instance, the structure of N-phenylpyridin-4-amine shows two polymorphs with distinct conjugation and hydrogen bonding patterns, suggesting similar structural variability might exist for our compound (Okuno & Umezono, 2014).

Chemical Reactions and Properties

The chemical reactions and properties of structurally related compounds provide insights into the reactivity of our target molecule. For example, the synthesis and structure-activity relationships of pyridazine analogues reveal the importance of substituents and structural modifications on biological activity, hinting at potential reactivity pathways for our compound (Contreras et al., 2001).

Physical Properties Analysis

While direct information on the physical properties of "(3R*,4S*)-1-[(1-benzylpiperidin-4-yl)acetyl]-4-phenylpyrrolidin-3-amine" is scarce, the study of related compounds suggests that factors such as polymorphism can significantly affect these properties. The existence of polymorphs in compounds like N-phenylpyridin-4-amine, with differences in stability and hydrogen bonding, can provide valuable insights into the physical property trends of our molecule of interest (Okuno & Umezono, 2014).

Chemical Properties Analysis

The chemical properties of similar molecules, such as their reductive amination and ability to undergo double reduction, suggest a rich chemistry for our target compound, potentially including reactions under various conditions to modify or enhance its biological activity (Manescalchi, Nardi, & Savoia, 1994); (Evans, 2007).

properties

IUPAC Name

1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-(1-benzylpiperidin-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O/c25-23-18-27(17-22(23)21-9-5-2-6-10-21)24(28)15-19-11-13-26(14-12-19)16-20-7-3-1-4-8-20/h1-10,19,22-23H,11-18,25H2/t22-,23+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPWWFOAIIHGFP-PKTZIBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)N2CC(C(C2)N)C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CC(=O)N2C[C@@H]([C@H](C2)N)C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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